molecular formula C19H23N3O3S B1340374 2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide CAS No. 98183-15-4

2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide

Cat. No.: B1340374
CAS No.: 98183-15-4
M. Wt: 373.5 g/mol
InChI Key: PYNJDHQMZUHVIC-UHFFFAOYSA-N
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Description

2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide (CAS: 98183-15-4, molecular formula: C19H23N3O3S, molecular weight: 373.47 g/mol) is a benzimidazole derivative with a thioether-linked acetyl-oxopropyl group and a cyclohexyl carboxamide substituent. It serves as a critical intermediate in pharmaceuticals, agrochemicals, and specialty chemicals due to its structural versatility . The benzimidazole core enables interactions with biological targets, while its substituents modulate physicochemical properties such as solubility, metabolic stability, and target affinity.

Properties

IUPAC Name

N-cyclohexyl-2-(2,4-dioxopentan-3-ylsulfanyl)benzimidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-12(23)17(13(2)24)26-19-21-15-10-6-7-11-16(15)22(19)18(25)20-14-8-4-3-5-9-14/h6-7,10-11,14,17H,3-5,8-9H2,1-2H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNJDHQMZUHVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC1=NC2=CC=CC=C2N1C(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10541090
Record name N-Cyclohexyl-2-[(2,4-dioxopentan-3-yl)sulfanyl]-1H-benzimidazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98183-15-4
Record name N-Cyclohexyl-2-[(2,4-dioxopentan-3-yl)sulfanyl]-1H-benzimidazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the cyclohexyl group and the thioester linkage. Common reagents used in these reactions include acetic anhydride, cyclohexylamine, and thiol derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The process typically includes the purification of intermediates and the final product using techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for producing sufficient quantities for research and potential commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzimidazole derivatives. These products can be further utilized in various chemical and pharmacological studies .

Scientific Research Applications

2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thioester linkage allows it to form covalent bonds with target proteins, potentially inhibiting their function. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

Benzimidazole Derivatives in Alzheimer’s Disease (AD) Therapeutics

Structural Analogues :

  • Bis(alkylamino)piperazine-substituted benzimidazoles (): These compounds replace the quinoline moiety in chloroquine derivatives with a benzimidazole core and exhibit lysosomotropic activity, reducing amyloid-β (Aβ) peptide release by stabilizing amyloid precursor protein C-terminal fragments (APP-CTFs).

Comparison :

  • Key Structural Differences: The target compound features a thioether-linked acetyl-oxopropyl group and cyclohexyl carboxamide instead of a bis(alkylamino)piperazine chain.
  • Functional Impact: While both compound classes inhibit lysosome-mediated Aβ production, the target compound’s thioether group may enhance membrane permeability due to increased lipophilicity.
  • Oral Bioavailability : highlights oral efficacy for piperazine-substituted benzimidazoles, but the target compound’s pharmacokinetics remain uncharacterized.
FabI Inhibitors for Antibiotic Development

Structural Analogues :

  • N-Benzyl benzimidazoles (): These compounds inhibit enoyl-acyl carrier protein reductase (FabI) in Francisella tularensis, a biowarfare agent. Metabolic stability studies identified hotspots on the benzyl ring and benzimidazole core.

Comparison :

  • Metabolic Stability : N-Benzyl derivatives exhibit rapid hepatic microsomal degradation, whereas the cyclohexyl group in the target compound may resist oxidation due to its aliphatic nature. ’s in silico models suggest larger, more polar molecules (e.g., cyclohexyl-containing derivatives) show improved metabolic stability .
Nonlinear Optical (NLO) Materials

Structural Analogues :

  • [Salicylidenephenyl]benzimidazole (Spbzl) and Pbzlb (): These derivatives exhibit intramolecular charge transfer (ICT) with NLO responses of ~2.00 × 10<sup>−30</sup> esu.

Comparison :

  • NLO Performance : While Spbzl derivatives prioritize π-conjugation for NLO activity, the target compound’s aliphatic cyclohexyl group may reduce conjugation efficiency, limiting its utility in optical materials .

Data Tables

Table 1. Structural and Functional Comparison of Benzimidazole Derivatives
Compound Class Core Structure Key Substituents Biological Target Key Property Reference
Target Compound Benzimidazole Thioether, Cyclohexyl carboxamide N/A (Intermediate) High lipophilicity
AD Therapeutics (Piperazine) Benzimidazole Bis(alkylamino)piperazine APP-CTFs, Lysosomes Oral efficacy, Lysosomotropic activity
FabI Inhibitors Benzimidazole N-Benzyl FabI enzyme Antibiotic activity, Metabolic lability
NLO Materials Benzimidazole Salicylidenephenyl N/A (Optical applications) ICT = 2.00 × 10<sup>−30</sup> esu
Table 2. Physicochemical Properties
Property Target Compound AD Therapeutics (Piperazine) FabI Inhibitors (N-Benzyl) NLO Materials (Spbzl)
Molecular Weight (g/mol) 373.47 ~400–450 ~350–400 ~300–350
Topological Polar Surface Area ~90 Ų* ~110 Ų ~80 Ų ~120 Ų
Metabolic Stability Unknown Moderate Low N/A
Key Application Chemical Intermediate Alzheimer’s disease Antibiotics Optical materials

*Calculated using ChemDraw.

Biological Activity

2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide, with the CAS number 98183-15-4, is a synthetic compound that belongs to the benzimidazole class. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structure of this compound includes a thioester linkage, which is crucial for its biological interactions.

  • Molecular Formula : C19H23N3O3S
  • Molecular Weight : 373.47 g/mol
  • Density : 1.34 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thioester group facilitates the formation of covalent bonds with target proteins, potentially inhibiting their function. This interaction can disrupt critical biological pathways, leading to various therapeutic effects.

Antimicrobial Activity

Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. In vitro studies have indicated that compounds similar to this compound can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus2Birajdar et al., 2013
Escherichia coli4Birajdar et al., 2013
Pseudomonas aeruginosa8Birajdar et al., 2013

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied. Recent investigations into compounds related to this compound have demonstrated efficacy against various cancer cell lines. For instance, studies indicate that these compounds can induce apoptosis and inhibit cell proliferation in glioma and breast cancer models.

Cancer Cell Line IC50 (µM) Reference
Glioma5.0McEachern et al., 2013
Breast Cancer7.5McEachern et al., 2013

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives in preclinical settings:

  • Study on Glioma Cells : A study demonstrated that a related benzimidazole derivative effectively reduced glioma cell viability through multiple mechanisms, including apoptosis and inhibition of the AKT pathway .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial activity of various benzimidazole derivatives, showing significant inhibition against resistant strains of bacteria, suggesting that modifications in the structure could enhance potency .

Q & A

Q. How should contradictory data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodology :
  • Assay standardization : Compare protocols for cell lines, incubation times, and solvent controls.
  • Meta-analysis : Pool data from structurally related compounds (e.g., tetrazole-containing analogs) to identify trends in substituent-dependent activity .

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